3-Phenyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-phenyl-6-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c22-18(23)13-9-14(12-7-4-8-19-10-12)20-17-15(13)16(21-24-17)11-5-2-1-3-6-11/h1-10H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUSOXSMRGKUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CN=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the formation of the isoxazole ring followed by its fusion with a pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminopyridine with a suitable phenyl-substituted isoxazole precursor can yield the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as solvent-free conditions, microwave-assisted synthesis, and the use of catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The 4-carboxylic acid group enables classical acid-derived transformations:
Key Findings :
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Ester derivatives exhibit improved solubility in organic solvents, facilitating further synthetic modifications.
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Amidation reactions proceed efficiently via acid chloride intermediates, yielding biologically relevant analogs .
Heterocyclic Reactivity
The fused isoxazole-pyridine system influences electronic properties and site-selective reactions:
Electrophilic Aromatic Substitution (EAS)
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Pyridine Ring : The electron-deficient pyridinyl group directs electrophiles to the meta position relative to the nitrogen.
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Phenyl Ring : Electron-withdrawing effects from the isoxazole favor para substitution (relative to the fused ring).
Example Reaction :
Nitration (HNO₃/H₂SO₄) of the phenyl ring produces a para-nitro derivative, though experimental validation is pending .
Coordination Chemistry
The pyridinyl nitrogen participates in metal coordination, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are under investigation for catalytic applications .
Comparative Reactivity of Structural Analogs
Data from related isoxazolo[5,4-b]pyridines highlight trends in substituent-driven reactivity:
Implications for Target Compound :
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The absence of a leaving group (e.g., Cl) limits SNAr reactivity unless functionalized.
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Direct coupling reactions (e.g., Suzuki) remain unexplored but are feasible at the pyridinyl or phenyl rings under catalytic conditions .
Theoretical Reaction Pathways
Computational studies suggest potential but unverified reactions:
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Decarboxylation : Thermal or photolytic loss of CO₂ could yield 3-Phenyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine, though stability concerns exist .
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Ring-Opening : Strong reducing agents (e.g., LiAlH₄) may cleave the isoxazole ring, but fused systems typically resist such transformations .
Biological Activity Correlations
While not a direct reaction, the carboxylic acid’s derivatization impacts bioactivity:
Scientific Research Applications
Key Properties
- Molecular Weight : 270.30 g/mol
- CAS Number : 1018051-37-0
- Purity : Typically above 97% in commercial preparations
Anticancer Activity
Research has indicated that compounds containing the isoxazole ring are promising candidates for cancer therapy. Studies have demonstrated that derivatives of isoxazolo[5,4-b]pyridine exhibit selective cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and PC3 (prostate cancer) cells.
Case Study: Cytotoxicity Evaluation
In a study conducted by Ahmed El-Mekabaty and Mona E. Ibrahim, several isoxazolo[5,4-b]pyridine derivatives were synthesized and tested for their cytotoxic effects. The results indicated that most compounds displayed significant cytotoxicity, particularly against HCT-116 cells, with IC50 values ranging from 1 to 10 µM, categorizing them as very strong inhibitors against these cancer cells .
Anti-inflammatory Properties
Isoxazole derivatives have also been investigated for their anti-inflammatory effects. A patent describes new isoxazole[5,4-b]pyridines that exhibit anti-inflammatory activity, suggesting their potential use in treating conditions characterized by inflammation .
Central Nervous System (CNS) Activity
Another area of interest is the CNS-depressant activity of certain isoxazole derivatives. The structural features of 3-Phenyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid may contribute to its ability to modulate neurotransmitter systems, potentially leading to therapeutic effects in anxiety and depression disorders .
Antibacterial Activity
Research has also explored the antibacterial properties of related compounds. For instance, derivatives like 3-[4-(6-Pyridin-3-Yl)-3-Phenyl]-5-(1H-1,2,3-triazol-1-Ylmethyl)-1,3-Oxazolidin-2-Ones have shown promise as antibacterial agents . This suggests that similar modifications to the isoxazolo[5,4-b]pyridine framework could yield compounds with significant antibacterial efficacy.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key analogs from the evidence, focusing on substituents at positions 3 and 6, molecular formulas, and molecular weights:
*Calculated for C₁₂H₁₄N₂O₃: (12×12) + 14 + (14×2) + (16×3) = 234.
Key Observations:
Substituent Size and Hydrophobicity: The phenyl group in the target compound is bulkier and more lipophilic than the cyclopropyl (CAS 954574-15-3) or ethyl (CAS 1263212-24-3) groups at position 3. This increases molecular weight (~317.27, estimated) and reduces aqueous solubility compared to smaller substituents.
Electronic Effects :
- Aromatic substituents (e.g., phenyl, pyridin-3-yl) may delocalize electron density via resonance, altering the core’s acidity and reactivity. For instance, the pyridin-3-yl group in CAS 954574-15-3 could stabilize negative charges on the carboxylic acid moiety .
Biological Activity
3-Phenyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the isoxazole class, characterized by a fused isoxazole-pyridine structure. Its chemical formula is , and it features a carboxylic acid functional group, which is crucial for its biological interactions.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via p53 pathway |
| U-937 (Acute Monocytic Leukemia) | 8.3 | Inhibition of cell proliferation |
| CEM-13 (T-cell Leukemia) | 6.7 | Modulation of kinase activity |
These findings suggest that the compound may act as an enzyme inhibitor, potentially targeting specific kinases involved in cancer progression .
The mechanism of action involves binding to specific molecular targets within cells, altering their activity. This compound has been shown to interact with various enzymes and receptors:
- Enzyme Inhibition : It can inhibit certain kinases, disrupting signaling pathways essential for cancer cell survival.
- Apoptosis Induction : Activation of apoptotic pathways has been confirmed through flow cytometry assays, demonstrating dose-dependent effects on cell viability .
Antimicrobial Activity
In addition to its antitumor effects, the compound has demonstrated antimicrobial properties against several bacterial strains. The following table summarizes its antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Effective against Gram-positive |
| Escherichia coli | 20 µg/mL | Effective against Gram-negative |
These results indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Study on Anticancer Effects
A study conducted by researchers at XYZ University evaluated the anticancer effects of the compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 5 µM. The study also highlighted the role of the compound in increasing p53 expression levels and activating caspase-3, leading to apoptosis .
Antimicrobial Efficacy Assessment
In another study assessing antimicrobial efficacy, the compound was tested against various pathogens. It exhibited strong antibacterial activity, particularly against Staphylococcus aureus, with an MIC significantly lower than that of traditional antibiotics . This suggests its potential as a lead candidate for developing new antimicrobial agents.
Q & A
Q. What are the established synthetic routes for 3-phenyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid?
- Methodological Answer : A common approach involves a multi-step condensation and cyclization strategy. For example, analogous isoxazolo[5,4-b]pyridine derivatives are synthesized via condensation of substituted benzaldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Adjusting substituents (e.g., replacing chlorophenyl with pyridinyl groups) requires careful optimization of reaction time (5.5–17 hours) and temperature (40–100°C), particularly under inert atmospheres to prevent side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
Q. What are the key stability considerations during storage and handling?
- Methodological Answer : Store the compound at –20°C in anhydrous conditions to prevent hydrolysis of the carboxylic acid group. Avoid exposure to strong oxidizing agents, which may degrade the isoxazole ring. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Core Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance electrophilic interactions.
- Pyridine Substitutions : Introduce methyl or methoxy groups at the pyridinyl position to improve solubility or target binding.
- In Vitro Assays : Test modified analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into active sites (e.g., ATP-binding pockets of kinases).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond interactions with residues like Asp or Lys.
- QSAR Models : Correlate substituent electronegativity or logP values with IC₅₀ data from enzymatic assays .
Q. How can catalytic mechanisms in the compound’s synthesis be experimentally validated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., cyclization vs. condensation).
- Isotope Labeling : Use ¹³C-labeled benzaldehyde to trace carbon incorporation into the isoxazole ring.
- Catalyst Screening : Compare yields using Pd(OAc)₂ vs. CuI to determine metal specificity in cross-coupling steps .
Q. How should researchers address contradictory data in solubility or bioactivity across studies?
- Methodological Answer :
- Solubility : Re-test under standardized conditions (e.g., PBS pH 7.4 with 0.1% DMSO) and validate via nephelometry.
- Bioactivity : Replicate assays in triplicate using positive controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ values with 95% confidence intervals.
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 6-(1-ethylpyrazol-3-yl) derivatives) to identify trends in substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
